![molecular formula C17H16N4O2S B13859628 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring, a pyrimidine ring, and a nitrophenyl group. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile and catalysts like palladium or platinum.
Scientific Research Applications
2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(2,5-dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H16N4O2S/c1-10-7-18-17(19-8-10)14-9-24-16(20-14)6-13-4-12(3)15(21(22)23)5-11(13)2/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
GWIRYFKXPQZBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)CC2=NC(=CS2)C3=NC=C(C=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
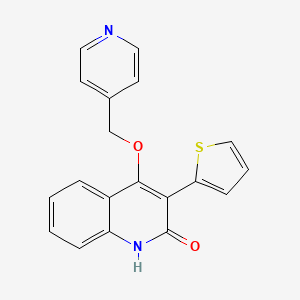
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
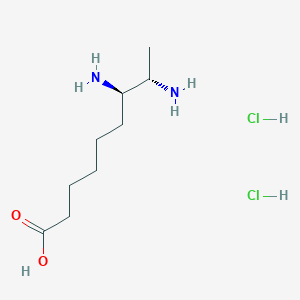
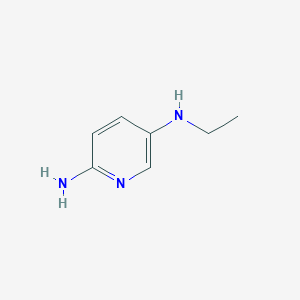
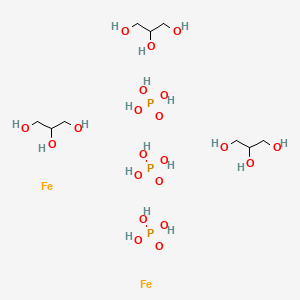
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
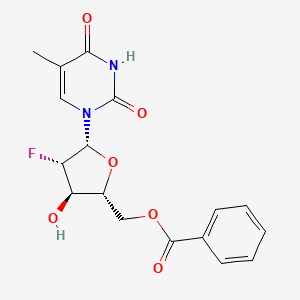

![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

